molecular formula C25H26O7 B2534958 isopropyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate CAS No. 610765-01-0

isopropyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate

カタログ番号: B2534958
CAS番号: 610765-01-0
分子量: 438.476
InChIキー: FYQVFNRCBLWDSI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isopropyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate (CAS RN 610765-01-0) is a synthetic organic compound featuring a complex heterocyclic framework. Its structure comprises:

  • A 4-oxo-4H-chromen (coumarin) core substituted with ethyl (C6), methyl (C2), and a benzodioxin moiety (C3).
  • An isopropyl ester group linked via an acetoxy bridge at the C7 position of the chromene ring .

Coumarin derivatives are widely studied for antimicrobial, anti-inflammatory, and antioxidant activities, while benzodioxin groups may enhance lipophilicity and receptor-binding capabilities .

特性

IUPAC Name

propan-2-yl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O7/c1-5-16-10-18-21(12-20(16)30-13-23(26)31-14(2)3)32-15(4)24(25(18)27)17-6-7-19-22(11-17)29-9-8-28-19/h6-7,10-12,14H,5,8-9,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQVFNRCBLWDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)OC(C)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Table 1: Reaction Condition Optimization for Alkylation

Parameter Condition 1 Condition 2 Optimal Condition
Solvent Acetone DMF Acetone
Base K₂CO₃ NaHCO₃ K₂CO₃
Temperature (°C) 80 100 80
Yield (%) 82 65 82

Table 2: Spectral Data Comparison

Functional Group IR (cm⁻¹) ¹H NMR (δ, ppm)
C=O (coumarin) 1698 -
C=O (ester) 1735 -
OCH₂CO - 5.02 (s, 2H)
CH(CH₃)₂ - 1.26 (d, 6H)

化学反応の分析

Types of Reactions

Isopropyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.

科学的研究の応用

Isopropyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

作用機序

The mechanism by which isopropyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate exerts its effects depends on its interaction with molecular targets. These interactions may involve:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.

    Pathway Involvement: The compound could influence various biochemical pathways, leading to changes in cellular functions.

類似化合物との比較

Key Differences :

  • The target compound’s benzodioxin substituent may confer enhanced stability or selectivity compared to simpler coumarin derivatives.
  • The isopropyl ester group likely improves membrane permeability relative to acetamide derivatives, which may exhibit higher polarity .

Phenolic Acid Derivatives

Example Compound : Caffeic Acid (3,4-dihydroxybenzeneacrylic acid, ).

Feature Target Compound Caffeic Acid
Core Structure Polycyclic (chromen-benzodioxin) Monocyclic (catechol with propenoic acid)
Functional Groups Ester, ether, ketone Carboxylic acid, hydroxyl groups
Bioactivity Theoretical antioxidant/anti-inflammatory (untested in evidence) Proven antioxidant, anti-inflammatory, anticancer
Applications Potential drug precursor Dietary supplement, pharmaceutical intermediate

Key Differences :

  • The target compound’s complex heterocycles may offer prolonged metabolic stability compared to caffeic acid’s simpler structure, which is prone to rapid oxidation.
  • Caffeic acid’s hydroxyl groups contribute to its strong antioxidant activity, while the target compound’s ester and ether linkages may redirect its mechanism of action .

Physicochemical and Pharmacological Properties

Structural Influence on Properties

  • Lipophilicity : The benzodioxin and isopropyl ester groups in the target compound likely increase logP values compared to caffeic acid (logP ~1.3) or unsubstituted coumarins, enhancing blood-brain barrier penetration .
  • Stability : The chromen-4-one core is resistant to hydrolysis, whereas caffeic acid’s catechol moiety is oxidation-sensitive .

生物活性

Isopropyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate is a complex organic compound belonging to the class of chromenone derivatives. Its molecular structure features multiple functional groups that contribute to its biological activity, particularly in the context of anticancer properties and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C18H18O5C_{18}H_{18}O_{5}, with a molecular weight of approximately 366.41 g/mol. The structural complexity arises from the presence of an isopropyl group, a chromenone core, and a 2,3-dihydrobenzo[b][1,4]dioxin moiety. These components significantly influence its chemical reactivity and biological interactions.

Structural Features

Component Description
Isopropyl GroupEnhances lipophilicity and potential membrane permeability.
Chromenone CoreBicyclic structure that may interact with various biological targets.
Dioxin MoietyPotentially involved in oxidative reactions and adds to the compound's unique properties.

Anticancer Properties

Research indicates that compounds related to isopropyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate exhibit diverse biological activities, particularly anticancer effects. Several studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents.

Case Studies

  • Cytotoxicity Assays : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells, with IC50 values indicating significant potency against specific cancer types.
  • Mechanistic Studies : Interaction studies have focused on binding affinities to enzymes or receptors involved in cancer pathways. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to elucidate these interactions.

Other Biological Activities

Beyond anticancer properties, the compound may also exhibit:

  • Antioxidant Activity : The chromenone structure is known for its antioxidant properties, which could contribute to its therapeutic potential.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in disease pathways, offering a dual mechanism of action.

Research Findings

Recent findings highlight the importance of structural modifications on biological activity:

Compound Structural Modification Biological Activity
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yloxy)-6-methoxychromenoneMethoxy instead of isopropoxyDifferent solubility properties
5-(2,3-dihydrobenzo[b][1,4]dioxin)chromenoneAltered dioxin positionPotentially different biological activities

These variations underscore the need for further exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy.

Q & A

Q. What experimental methodologies are recommended for synthesizing isopropyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or esterification. For example, coupling the chromene-dioxin core with isopropyl acetate derivatives under catalytic conditions (e.g., Mitsunobu reaction for ether linkages). Design of Experiments (DoE) principles should guide optimization, focusing on variables like reaction temperature, solvent polarity, and catalyst loading to maximize yield . Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible intermediates and transition states, reducing trial-and-error experimentation .

Q. How can X-ray crystallography be utilized to resolve the compound’s stereochemical configuration?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, leveraging its robust handling of non-hydrogen atoms and disordered structures. Key steps include:
  • Data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
  • Application of restraints for flexible groups (e.g., the isopropyl ester moiety).
  • Validation using tools like PLATON to check for missed symmetry or twinning .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?

  • Methodological Answer : A combination of NMR (¹H, ¹³C, DEPT-135), high-resolution mass spectrometry (HRMS), and FT-IR is essential. For example:
  • NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and ester carbonyl signals (δ ~170 ppm in ¹³C).
  • HRMS : Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) with <3 ppm error.
  • IR : Detect carbonyl stretches (C=O at ~1750 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹).

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and reaction pathways. Focus on:
  • Frontier Molecular Orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Transition state analysis for ester hydrolysis or chromene ring-opening reactions.
    Pair computational results with experimental kinetic studies (e.g., Arrhenius plots) to validate predictions .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : Challenges include polymorphism and solvent inclusion. Strategies:
  • Screen solvents (e.g., DMSO, EtOAc) using high-throughput crystallization plates.
  • Apply SHELXD for phase problem resolution in cases of twinning or weak diffraction .
  • Use differential scanning calorimetry (DSC) to identify stable polymorphs.

Q. How can conflicting data from biological assays (e.g., IC₅₀ variability) be systematically analyzed?

  • Methodological Answer : Apply statistical meta-analysis:
  • Normalize data using Z-scores to account for inter-lab variability.
  • Use ANOVA to identify outliers linked to assay conditions (e.g., pH, temperature).
  • Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Methodological Frameworks

Q. What experimental design principles optimize the compound’s derivatization for structure-activity studies?

  • Methodological Answer : Implement fractional factorial designs to test substituent effects:
VariableLevels TestedResponse Measured
Ester group (R)Methyl, ethyl, isopropylSolubility, bioactivity
Chromene substitutionH, F, ClLogP, metabolic stability
Analyze results via response surface methodology (RSM) to identify synergistic effects .

Q. How do solvent polarity and proticity influence the compound’s stability during long-term storage?

  • Methodological Answer : Conduct accelerated stability studies:
  • Store in aprotic solvents (e.g., acetonitrile) at 40°C/75% RH for 4 weeks.
  • Monitor degradation via HPLC-PDA (λ = 254 nm). Key findings:
  • Polar aprotic solvents : Reduce hydrolysis of the ester group.
  • Protic solvents (e.g., MeOH) : Accelerate chromene ring oxidation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。